molecular formula C18H18N2O3 B14343105 N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide CAS No. 93369-12-1

N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide

Cat. No.: B14343105
CAS No.: 93369-12-1
M. Wt: 310.3 g/mol
InChI Key: JTPCTUPWAPOWGT-UHFFFAOYSA-N
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Description

N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide is an organic compound that features a unique structure combining an indene moiety with a methoxyphenyl group. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.

Preparation Methods

The synthesis of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene and 2-methoxyphenylamine.

    Condensation Reaction: The 2,3-dihydro-1H-indene is reacted with 2-methoxyphenylamine in the presence of a suitable catalyst to form the desired ethanediamide compound.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential bioactive properties, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide can be compared with similar compounds such as:

    N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-methoxyphenyl)ethanediamide: This compound features a similar structure but with a different substitution pattern on the phenyl ring.

    N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-hydroxyphenyl)ethanediamide: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

Properties

CAS No.

93369-12-1

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C18H18N2O3/c1-23-16-8-3-2-7-15(16)20-18(22)17(21)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,21)(H,20,22)

InChI Key

JTPCTUPWAPOWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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